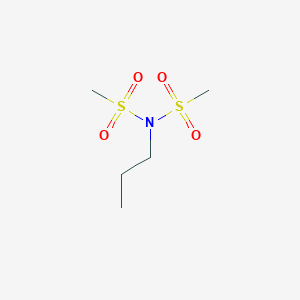![molecular formula C16H32N2O2 B14396772 3,3'-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one) CAS No. 89685-94-9](/img/structure/B14396772.png)
3,3'-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one) is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
The synthesis of 3,3’-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one) involves several steps. One common method includes the reaction of methyl 3-(4-hydroxyphenyl)propanoate with 1,2-dibromoethane through Williamson etherification . This process is followed by further reactions to introduce the necessary functional groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,3’-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar compounds include:
- 3,3’-{Ethane-1,2-diylbis(oxy)}dipropanoic acid
- Dimethyl 3,3’-{ethane-1,2-diylbis(oxy)}bis(4,1-phenylene)dipropionate These compounds share some structural similarities but differ in their functional groups and specific applications. The uniqueness of 3,3’-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one) lies in its specific combination of functional groups, which provides distinct chemical and biological properties.
Propiedades
Número CAS |
89685-94-9 |
|---|---|
Fórmula molecular |
C16H32N2O2 |
Peso molecular |
284.44 g/mol |
Nombre IUPAC |
4-[2-[(2,2-dimethyl-3-oxobutyl)-methylamino]ethyl-methylamino]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C16H32N2O2/c1-13(19)15(3,4)11-17(7)9-10-18(8)12-16(5,6)14(2)20/h9-12H2,1-8H3 |
Clave InChI |
JAGUVWMWJHQFEH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C)(C)CN(C)CCN(C)CC(C)(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,9-Dimethoxy-7H-pyrido[2,3-c]azepine](/img/structure/B14396696.png)
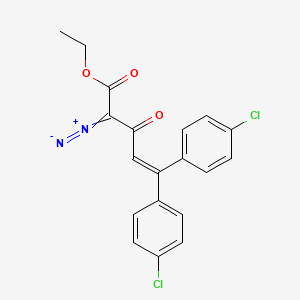
![2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]-](/img/structure/B14396704.png)
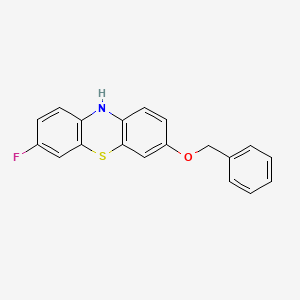

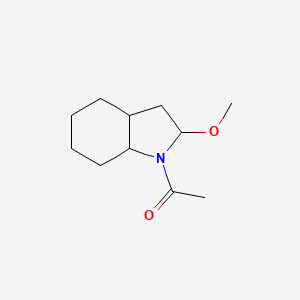
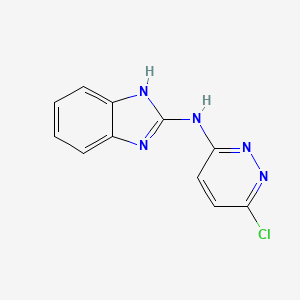
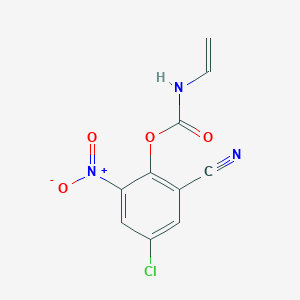
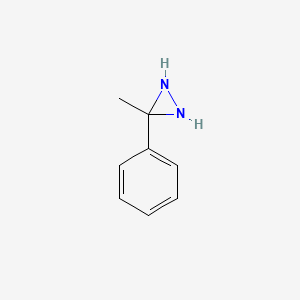
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one](/img/structure/B14396757.png)
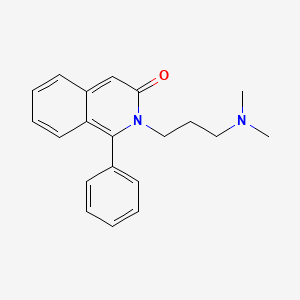
![5-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14396762.png)
